

An In-depth Technical Guide to Benzylideneacetone: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenyl-3-buten-2-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylideneacetone, systematically known as (3E)-4-phenylbut-3-en-2-one, is an organic compound with the chemical formula $C_{10}H_{10}O$.^[1] It is a pale yellow solid with a characteristic sweet, floral scent.^{[1][2]} This α,β -unsaturated ketone is a product of the Claisen-Schmidt condensation between benzaldehyde and acetone.^[2] While historically significant in the development of synthetic organic chemistry, recent research has unveiled its potential as a modulator of biological pathways, making it a molecule of interest for drug development and biomedical research. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in inducing apoptosis, a key process in cancer research.

Core Properties and Data

A summary of the key quantitative data for benzylideneacetone is presented in the table below, facilitating easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ O	[1]
Molecular Weight	146.19 g/mol	[1]
Appearance	Pale yellow solid	[2]
Melting Point	39-42 °C	[2]
Boiling Point	260-262 °C	[2]
Density	1.008 g/cm ³	[2]
Solubility in water	1.3 g/L	[2]
Solubility in other solvents	Soluble in nonpolar solvents	[2]

Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation

The synthesis of benzylideneacetone is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with a ketone (acetone). A key feature of this reaction is that benzaldehyde lacks α -hydrogens, preventing it from undergoing self-condensation.

Experimental Protocol

Materials:

- Benzaldehyde
- Acetone
- Sodium hydroxide (NaOH)
- Ethanol
- Distilled water

- Ice

Equipment:

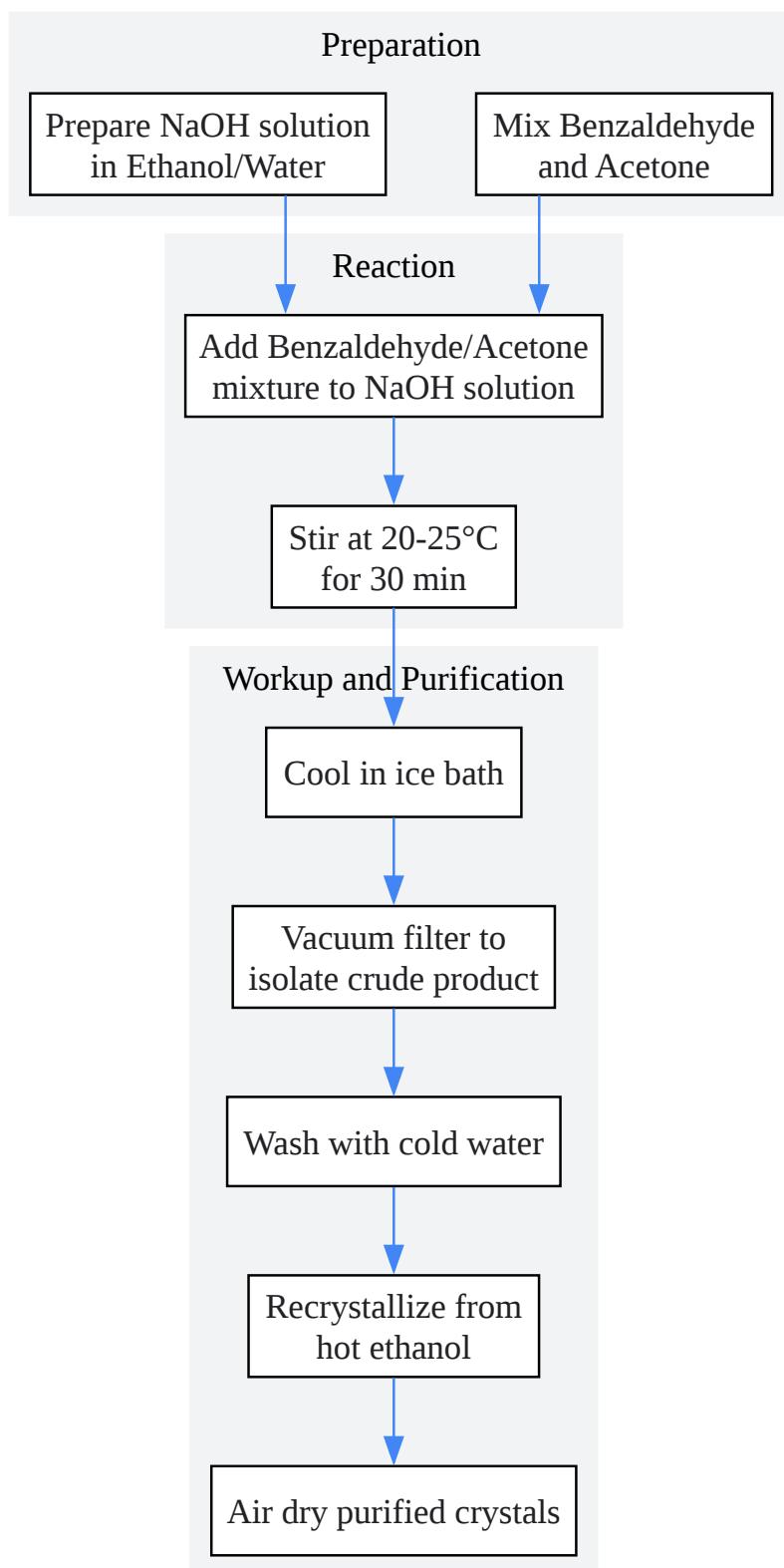
- Round-bottom flask
- Stirring apparatus (magnetic stirrer and stir bar)
- Beakers
- Graduated cylinders
- Büchner funnel and filter flask
- Ice bath

Procedure:

- Preparation of the Base Solution: In a beaker, dissolve sodium hydroxide in a mixture of water and ethanol. Cool the solution in an ice bath.
- Reaction Mixture Preparation: In a separate beaker, mix benzaldehyde and acetone.
- Condensation Reaction: While stirring the cold sodium hydroxide solution in the round-bottom flask, slowly add the benzaldehyde-acetone mixture. A precipitate should begin to form.
- Reaction Completion: Continue stirring the reaction mixture at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 30 minutes) to ensure the reaction goes to completion.
- Isolation of the Crude Product: Cool the reaction mixture in an ice bath to fully precipitate the product. Collect the solid benzylideneacetone by vacuum filtration using a Büchner funnel.
- Washing the Product: Wash the collected solid with cold water to remove any remaining sodium hydroxide and unreacted starting materials.

- Purification by Recrystallization: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain purified yellow crystals.
- Drying: Allow the purified crystals to air dry completely.

Synthesis Workflow



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Caption: Workflow for the synthesis of benzylideneacetone.

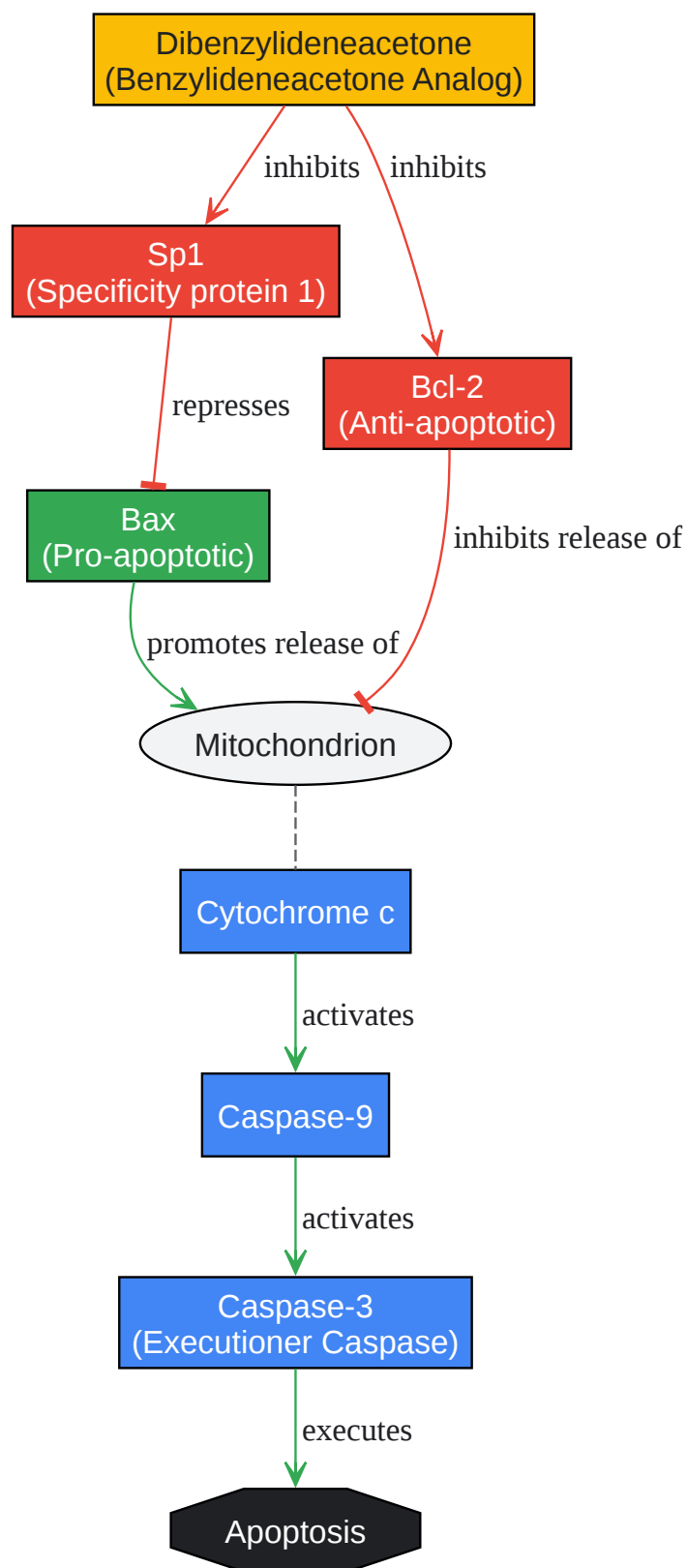
Biological Activity: Induction of Apoptosis

Recent studies have highlighted the potential of benzylideneacetone and its analogs, such as dibenzylideneacetone (DBA), as anticancer agents due to their ability to induce apoptosis (programmed cell death) in cancer cells.^{[3][4]} The mechanism of action often involves the intrinsic or mitochondrial pathway of apoptosis.

DBA has been shown to induce apoptosis in oral cancer cells by downregulating the transcription factor Specificity protein 1 (Sp1).^[3] This downregulation leads to an increase in the pro-apoptotic protein Bax.^[3] Bax then translocates to the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.^{[3][5]} This event triggers a cascade of caspase activation, starting with caspase-9 and leading to the executioner caspase-3, which ultimately results in the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.^{[3][4]}

Furthermore, DBA can sensitize cancer cells to other apoptosis-inducing agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) by downregulating several cell survival proteins, including XIAP, survivin, and the anti-apoptotic protein Bcl-2.^[1]

Pro-Apoptotic Signaling Pathway of a Benzylideneacetone Analog



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Caption: Pro-apoptotic signaling induced by a benzylideneacetone analog.

Conclusion

Benzylideneacetone is a versatile molecule with a well-established synthetic route and a growing body of evidence supporting its potential in biomedical applications. Its ability to induce apoptosis in cancer cells, as demonstrated by its analogs, makes it a promising scaffold for the development of novel therapeutics. The information provided in this guide serves as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both fundamental data and insights into its biological activities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Benzylideneacetone: Synthesis, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7806413#molecular-weight-and-formula-of-benzylideneacetone]

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